Hydrobenzoin
Overview
Description
Hydrobenzoin is a chemical compound with the formula C14H14O2. It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 secondary alcohols .
Synthesis Analysis
Hydrobenzoin can be synthesized from benzil using sodium borohydride as a reducing agent . Another method involves the reduction of benzil to form the hydrobenzoin product, which is then combined with anhydrous acetone and iron trichloride to form a cyclic ketal . New recyclable monoaza-15-crown ethers have also been synthesized starting from hydrobenzoin .
Molecular Structure Analysis
The molecular structure of hydrobenzoin includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Hydrobenzoin molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 hydroxyl group(s), and 2 secondary alcohol(s) .
Chemical Reactions Analysis
Hydrobenzoin can be involved in various chemical reactions. For instance, it can be used to prepare enantiopure cyclohexitols . It can also be converted into a cyclic ketal using ferric chloride and acetone . The reduction of benzil using sodium borohydride could result in the formation of three different stereochemical products .
Physical And Chemical Properties Analysis
Hydrobenzoin has a molecular weight of 214.25976 g/mol . Its physical properties include a density of 1.2±0.1 g/cm3, a boiling point of 373.0±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .
Scientific Research Applications
1. Application as Recyclable Enantioselective Catalysts
- Summary of the Application: Hydrobenzoin-based monoaza crown ethers have been synthesized and used as recyclable enantioselective catalysts. These catalysts have been applied in a few asymmetric reactions under mild conditions .
- Methods of Application: The catalysts were synthesized starting from (R,R)-(+)- and (S,S)-(−)-hydrobenzoin. They were used in the asymmetric epoxidation of trans-chalcone and the cyclopropanation of a few electron-deficient olefins using diethyl bromomalonate .
- Results or Outcomes: The asymmetric epoxidation of trans-chalcone took place with up to 81% ee, while using other chalcone derivatives, the products were formed with 68–88% ee. The hydrobenzoin-based lariat ethers were also tested in the cyclopropanation of a few electron-deficient olefins using diethyl bromomalonate to afford the product with good enantioselectivities (54–75% ee). The catalysts were recovered by salt formation, followed by extraction, and were reused without the loss of the activity and effect on the enantioselectivity .
2. Application in Photocatalytic Reduction
- Summary of the Application: Hydrobenzoin and its derivatives have been used in various areas of chiral chemistry and have a broad range of applications in synthetic chemistry. One such application is in the photocatalytic reduction of benzaldehyde to chiral hydrobenzoin .
- Methods of Application: The photocatalytic reduction was carried out on the surface of carbon nanotubes (CNTs) under near-UV light irradiation. The CNT structure before and after reaction, the interaction between the molecule and CNTs surface, the intermediate products, the substitution effect, and the influence of light on the reaction were examined using various techniques .
- Results or Outcomes: The CNTs exhibited high activity (conversion rate 99.6%, 6 h) towards the synthesis of chiral hydrobenzoin from benzaldehyde under near-UV light irradiation (320-400 nm). A photo-excited conduction electron transfer (PECET) mechanism for the photocatalytic reduction using CNTs has been proposed .
3. Application in the Synthesis of Antiepileptic Drug Phenytoin
- Summary of the Application: One of the most important applications of benzoin, which can be synthesized from hydrobenzoin, is the synthesis of the antiepileptic drug phenytoin . Phenytoin suppresses systemic epilepsy and has a good effect on partial epilepsy .
- Methods of Application: Most of the routes for the synthesis of phenytoin include the oxidation of benzoin to 1,2-diphenylethanedione, and the cyclization of 1,2-diphenylethanedione .
- Results or Outcomes: The synthesis of phenytoin from benzoin provides an effective treatment for systemic and partial epilepsy .
4. Application in Electrochemical Carbon-Carbon Coupling
- Summary of the Application: Hydrobenzoin has been used in electrochemical carbon-carbon coupling with enhanced activity and racemate stereoselectivity .
- Methods of Application: The reaction was carried out by modifying carbon paper with hexadecyltrimethylammonium cations, delivering electrochemical carbon–carbon coupling of benzaldehyde with enhanced activity and racemate stereoselectivity .
- Results or Outcomes: The modified electrode electrolyte interface creates an optimal microenvironment for electrocatalysis. It engenders dipolar interaction with the reaction intermediate, giving a 2.2-fold higher reaction rate (from 0.13 to 0.28 mmol h−1 cm−2). Moreover, it repels interfacial water and modulates the conformational specificity of reaction intermediate by facilitating intermolecular hydrogen bonding, affording 2.5-fold higher diastereomeric ratio of racemate to mesomer (from 0.73 to 1.82) .
Future Directions
properties
IUPAC Name |
1,2-diphenylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPDTPWNFBQHEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870557 | |
Record name | (+/-)-Dihydrobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hydrobenzoin | |
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URL | https://haz-map.com/Agents/14792 | |
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Product Name |
Hydrobenzoin | |
CAS RN |
492-70-6, 579-43-1 | |
Record name | Hydrobenzoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=492-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrobenzoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | meso-Hydrobenzoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133570 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrobenzoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Hydrobenzoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Dihydrobenzoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90870557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diphenylethane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.054 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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